

5-Fluoro-2-iodobenzonitrile: NMR Spectral Analysis Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-iodobenzonitrile

CAS No.: 877868-92-3

Cat. No.: B3030194

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Core Directive & Structural Logic

Structural Overview & Numbering

The **5-fluoro-2-iodobenzonitrile** scaffold (CAS 877868-92-3) presents a trisubstituted benzene ring with unique electronic and steric properties.^[1] The numbering convention prioritizes the nitrile group (

), followed by the iodine (

) and fluorine (

) substituents.

- Position 1: Cyano (-CN) – Strong electron-withdrawing group (EWG), deshielding.
- Position 2: Iodo (-I) – Large, polarizable halogen; exerts a "heavy atom" effect (often shielding at ipso/ortho carbons, but deshielding to ortho protons due to paramagnetic currents).

- Position 5: Fluoro (-F) – Highly electronegative; strong ortho-shielding effect on protons but introduces large coupling constants.

The Spin System

The molecule possesses three non-equivalent aromatic protons (

), forming an AMX spin system (or more accurately, an ABCX system including the fluorine nucleus). The spectrum is defined by two types of coupling:

- Homocoupling (): Proton-proton scalar coupling.
- Heterocoupling (): Proton-fluorine scalar coupling (is spin-1/2, 100% abundance).

Experimental Protocol

Sample Preparation

To ensure high-resolution data consistent with literature standards (e.g., Organic Letters, 2025), follow this protocol:

- Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO- or CDCl .
 - Note: DMSO- is often preferred for polar benzonitriles to prevent aggregation and ensure sharp peaks, though CDCl is standard for hydrophobicity.

- Reference: Use Tetramethylsilane (TMS, ppm) or the residual solvent peak (DMSO: ppm; CHCl₃: ppm).
- Acquisition Parameters:
 - Frequency: 400 MHz (essential to resolve complex multiplet structures).
 - Spectral Width: -2 to 14 ppm.
 - Scans (NS): 16–32 scans for adequate S/N ratio.
 - Pulse Angle: or with adequate relaxation delay (s).

Spectral Interpretation & Data Analysis

The

NMR spectrum is characterized by three distinct signal regions. The chemical shifts (

) and coupling constants (

) are governed by the substituent effects described below.

Signal Assignment Table

Proton	Position	Multiplicity	Approx.[1] [2][3][4] (ppm)*	Coupling Constants (in Hz)	Structural Justificatio n
H3	Ortho to I, Meta to F	dd (Doublet of Doublets)	7.90 – 8.05		Most deshielded due to the paramagnetic anisotropy of the adjacent Iodine atom.
H6	Ortho to CN, Ortho to F	dd (Doublet of Doublets)	7.60 – 7.75		Deshielded by CN (anisotropy), but partially shielded by the ortho- Fluorine.
H4	Meta to I, Ortho to F	td or ddd	7.15 – 7.30		Most shielded signal. Located between two shielding influences (F and I-meta effect).

*Note: Shifts are estimated based on DMSO-d solvent. Values may shift ~0.1-0.2 ppm upfield in CDCl₃.

Detailed Mechanistic Analysis

Signal H3: The "Iodine Effect"

- Chemical Environment:

is sandwiched between the Iodine atom and

.

- Splitting: It couples primarily to its ortho-neighbor

(

) and its meta-neighbor Fluorine (

).

- Appearance: A clear dd. The

ortho-fluorine coupling (~8.5 Hz) is larger than the meta-fluorine coupling (~5.5 Hz), creating a "large doublet of small doublets."

Signal H6: The "Cyano/Fluoro Effect"

- Chemical Environment:

is adjacent to the Nitrile group.

- Splitting: It couples strongly to the ortho-Fluorine (

) and weakly to the meta-proton

(

).

- Appearance: A dd. The H-F coupling is significant (~8 Hz), often making this appear similar to a standard ortho-proton coupling, but the meta-proton coupling (~2.8 Hz) distinguishes it.

Signal H4: The "Multiplet Center"

- Chemical Environment:

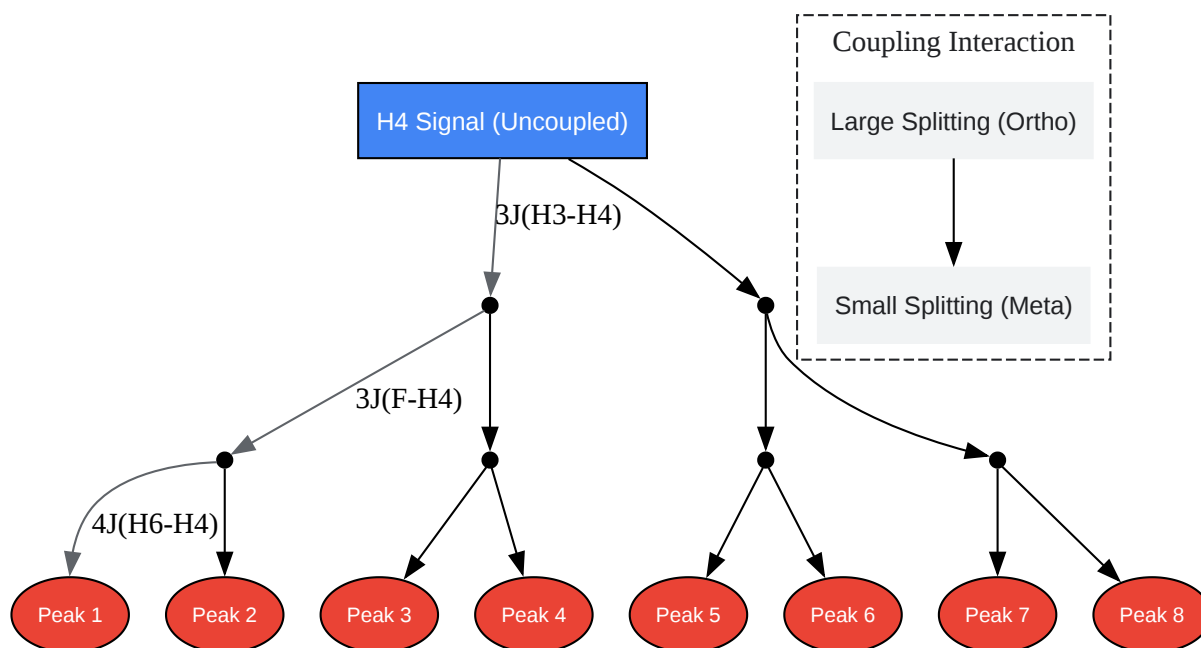
is the most crowded electronically, flanked by

and the Fluorine atom.

- Splitting: It experiences two large couplings of similar magnitude: ortho-proton () and ortho-fluorine (). It also sees a small meta-coupling from .
- Appearance: Often appears as a td (triplet of doublets) if , or a distinct ddd if they differ. This is usually the most upfield signal due to the strong shielding resonance effect of the ortho-fluorine.

Visualization of Coupling Logic

The following diagram illustrates the splitting tree for the most complex signal, H4, demonstrating how the multiplet is formed.



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Caption: Splitting tree for Proton H4 (ddd). The signal is split first by H3, then by F (similar magnitude), and finally finely split by H6.

Quality Control & Impurities

When analyzing the spectrum, be vigilant for common synthetic byproducts:

- 2-Fluoro-5-iodobenzonitrile: The positional isomer.^[5] Check for different coupling constants (H3 and H4 would be ortho to each other).
- De-iodinated starting material: 3-Fluorobenzonitrile. Look for a proton signal at the C2 position (~7.4-7.5 ppm, singlet-like/narrow multiplet).

References

- Behera, D., et al. (2025).^{[6][7][8][9]} "Deaminative Cyanation of Anilines by Oxylanion Radical Transfer." *Organic Letters*, 27, 8921–8926.^[7] [\[Link\]](#)
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